molecular formula C12H17N3O2S B2794654 N-cyclopentyl-3-(thiazol-2-yloxy)azetidine-1-carboxamide CAS No. 1797905-31-7

N-cyclopentyl-3-(thiazol-2-yloxy)azetidine-1-carboxamide

Cat. No.: B2794654
CAS No.: 1797905-31-7
M. Wt: 267.35
InChI Key: JYDWXUSSSOVEDA-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs as short-acting sulfa drug sulfathiazole .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Evaluation : A study synthesized azetidine derivatives, closely related to N-cyclopentyl-3-(thiazol-2-yloxy)azetidine-1-carboxamide, and evaluated their antimicrobial properties against various bacteria and fungi. The azetidine derivatives showed moderate to good inhibition, suggesting potential use in antimicrobial applications (Gilani et al., 2016).

DNA Methylation Effects

  • Effects on DNA Methylation : Research involving similar compounds revealed the ability to inhibit methylation of tumor DNA in vitro, indicating potential relevance in cancer research and treatment (Hovsepyan et al., 2019).

Conformational Analysis

  • Conformational Properties : A study explored analogues of ascidiacyclamide with cyclic α-amino acids instead of oxazoline residues. These analogues demonstrated conformational novelty and potential for various biochemical applications (Asano et al., 2017).

Antiviral Properties

  • Anti-Influenza Virus Activity : A study focused on the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, which share a structural similarity with the azetidine compound , and their evaluation for anti-influenza virus activity (Göktaş et al., 2012).

Biological Activities of Derivatives

  • Review of Biological Activities : Research indicates that derivatives of thiazolidine and azetidine, including compounds similar to this compound, exhibit a wide range of biological activities, such as antifungal, antimicrobial, and antiviral properties (R. S. et al., 2021).

Future Directions

The development of new thiazole derivatives with improved properties and activities is a promising area of research. Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is an ongoing area of study .

Properties

IUPAC Name

N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-11(14-9-3-1-2-4-9)15-7-10(8-15)17-12-13-5-6-18-12/h5-6,9-10H,1-4,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDWXUSSSOVEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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